Differentiation via Cyclopropylsulfonyl Substituent: Impact on Biochemical Potency Compared to Methylsulfonyl Analogs
The target compound possesses a cyclopropylsulfonyl group, a sterically larger and more lipophilic moiety than the methylsulfonyl group found in the reference compound 1 (5-cyclopropyl-N-(1-(methylsulfonyl)piperidin-4-yl)isoxazole-3-carboxamide). In the published SAR, compound 1 exhibits a biochemical MEKK2 SPA IC50 of 5010 nM [1]. While direct assay data for the target compound is unavailable, SAR analysis of the sulfonamide region indicates that increasing steric bulk and lipophilicity on the piperidine nitrogen can significantly modulate potency (e.g., introduction of a cyclohexyl amine linker improved potency up to 15-fold) [1]. By class-level inference, the shift from methylsulfonyl to cyclopropylsulfonyl in the target compound is predicted to alter the IC50 and binding kinetics relative to compound 1, necessitating empirical validation rather than assuming equivalence.
| Evidence Dimension | Biochemical SMYD3 inhibitory activity (MEKK2 SPA assay) |
|---|---|
| Target Compound Data | Not experimentally determined in published literature |
| Comparator Or Baseline | Compound 1 (5-cyclopropyl-N-(1-(methylsulfonyl)piperidin-4-yl)isoxazole-3-carboxamide): IC50 = 5010 nM |
| Quantified Difference | Cannot be calculated due to lack of data; predicted to be different based on SAR trends [1] |
| Conditions | SMYD3 MEKK2 methylation SPA biochemical assay (as described in Su et al., 2020) |
Why This Matters
For procurement, this means the target compound cannot be treated as a 'drop-in' replacement for the methylsulfonyl analog in any biological assay without re-qualification.
- [1] Su, D.-S.; Qu, J.; Schulz, M.; Blackledge, C. W.; Yu, H.; Zeng, J.; Burgess, J.; Reif, A.; Stern, M.; Nagarajan, R.; et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11 (2), 133–140. View Source
